molecular formula C17H18N8OS B11001710 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11001710
M. Wt: 382.4 g/mol
InChI Key: LIWMFLRQTFPOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide is a complex organic compound that features a unique combination of pyrazole, triazole, pyridazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as pyrazoles, triazoles, and pyridazines, which are then coupled under specific conditions to form the final product.

    Formation of Pyrazole Intermediate: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate.

    Formation of Triazole Intermediate: The pyrazole intermediate is then reacted with hydrazine and a suitable aldehyde to form the triazole ring.

    Formation of Pyridazine Intermediate: The triazole intermediate undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Coupling with Thiazole: The final step involves coupling the pyridazine intermediate with thiazole-2-yl butanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole moieties.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar in structure due to the pyrazole moiety.

    3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl: Shares the triazole and pyrazole rings.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)butanamide: Similar due to the presence of pyrazole and thiazole rings.

Uniqueness

The uniqueness of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N8OS

Molecular Weight

382.4 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C17H18N8OS/c1-11-10-12(2)24(22-11)15-7-6-14-21-20-13(25(14)23-15)4-3-5-16(26)19-17-18-8-9-27-17/h6-10H,3-5H2,1-2H3,(H,18,19,26)

InChI Key

LIWMFLRQTFPOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NC4=NC=CS4)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.